Ethyl 5-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate
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Overview
Description
ETHYL 5-[5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINATE is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the fluorophenyl group and the oxadiazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINATE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2,6-dimethylnicotinate with 2-fluorobenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 5-[5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of ETHYL 5-[5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINATE involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(4-FLUOROPHENYL)-ISOXAZOLE-4-CARBOXYLATE: Similar in structure but contains an isoxazole ring instead of an oxadiazole ring.
ETHYL 4-(2-FLUOROPHENYL)-6-METHYL-2-THIOXO-1-(P-TOLYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: Contains a tetrahydropyrimidine ring and a thioxo group.
Uniqueness
The uniqueness of ETHYL 5-[5-(2-FLUOROPHENYL)-1,3,4-OXADIAZOL-2-YL]-2,6-DIMETHYLNICOTINATE lies in its specific combination of the oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H16FN3O3 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
ethyl 5-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H16FN3O3/c1-4-24-18(23)14-9-13(10(2)20-11(14)3)17-22-21-16(25-17)12-7-5-6-8-15(12)19/h5-9H,4H2,1-3H3 |
InChI Key |
TVQGKWGPRADDOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3F)C)C |
Origin of Product |
United States |
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